molecular formula C17H16N2O B13787735 N-(P-Cyanobenzylidene)-P-propoxyaniline

N-(P-Cyanobenzylidene)-P-propoxyaniline

Cat. No.: B13787735
M. Wt: 264.32 g/mol
InChI Key: HFDBZLATHUWSDQ-UHFFFAOYSA-N
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Description

N-(P-Cyanobenzylidene)-P-propoxyaniline is an organic compound characterized by the presence of a nitrile group and a propoxy group attached to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(P-Cyanobenzylidene)-P-propoxyaniline typically involves the condensation reaction between p-cyanobenzaldehyde and p-propoxyaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions. The reaction can be represented as follows:

p-Cyanobenzaldehyde+p-PropoxyanilineThis compound\text{p-Cyanobenzaldehyde} + \text{p-Propoxyaniline} \rightarrow \text{this compound} p-Cyanobenzaldehyde+p-Propoxyaniline→this compound

The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product. Common solvents used in this reaction include ethanol, methanol, and acetonitrile.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(P-Cyanobenzylidene)-P-propoxyaniline can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form carboxylic acids or other derivatives.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as sulfuric acid or nitric acid.

Major Products

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Mechanism of Action

The mechanism of action of N-(P-Cyanobenzylidene)-P-propoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or dipole-dipole interactions with target molecules, influencing their activity. The propoxy group may enhance the compound’s solubility and facilitate its transport across biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(P-Cyanobenzylidene)-P-propoxyaniline is unique due to the presence of both the nitrile and propoxy groups, which confer distinct chemical and physical properties. These features make it suitable for specific applications in materials science and medicinal chemistry that similar compounds may not be able to fulfill .

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

4-[(4-propoxyphenyl)iminomethyl]benzonitrile

InChI

InChI=1S/C17H16N2O/c1-2-11-20-17-9-7-16(8-10-17)19-13-15-5-3-14(12-18)4-6-15/h3-10,13H,2,11H2,1H3

InChI Key

HFDBZLATHUWSDQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N

Origin of Product

United States

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